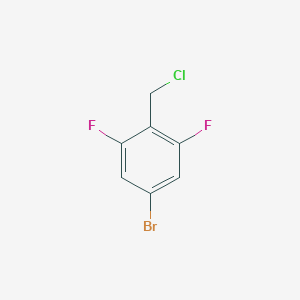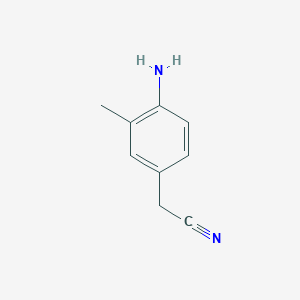
(4-Amino-3-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-methylphenyl)acetonitrile, also known as 4-Amino-m-tolunitrile, is an organic compound with the chemical formula C9H10N2. It is widely used in the field of pharmaceuticals and organic synthesis due to its unique properties.
Mécanisme D'action
The mechanism of action of (4-Amino-3-methylphenyl)acetonitrile is not fully understood. However, it is thought to exert its antimicrobial and antifungal properties by inhibiting the growth of microorganisms. It is also thought to exhibit its anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Amino-3-methylphenyl)acetonitrile has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be relatively stable under acidic and basic conditions. Additionally, it has been shown to have a low affinity for plasma proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Amino-3-methylphenyl)acetonitrile in lab experiments is its wide range of applications. It can be used in the synthesis of various organic compounds and has been found to exhibit antimicrobial, antifungal, and anticancer properties. However, one limitation is that it can be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of (4-Amino-3-methylphenyl)acetonitrile. One direction is the investigation of its potential use in the treatment of bacterial and fungal infections. Another direction is the study of its potential use as a ligand in coordination chemistry. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the synthesis of various organic compounds.
Conclusion:
In conclusion, (4-Amino-3-methylphenyl)acetonitrile is a versatile organic compound with a wide range of applications in the field of pharmaceuticals and organic synthesis. Its unique properties make it a valuable tool in lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
(4-Amino-3-methylphenyl)acetonitrile has been extensively studied for its potential use in the field of pharmaceuticals. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the synthesis of various organic compounds. Additionally, (4-Amino-3-methylphenyl)acetonitrile has been investigated for its potential use as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
180149-38-6 |
|---|---|
Nom du produit |
(4-Amino-3-methylphenyl)acetonitrile |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-(4-amino-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |
Clé InChI |
ACZFZZFUGILAFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CC#N)N |
SMILES canonique |
CC1=C(C=CC(=C1)CC#N)N |
Synonymes |
Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


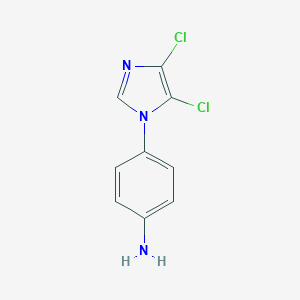
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)

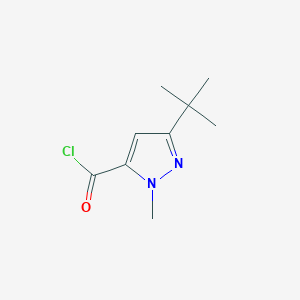

![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
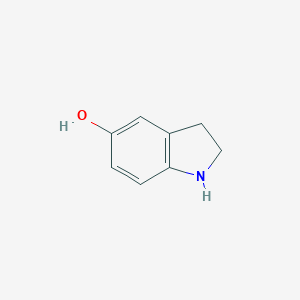
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
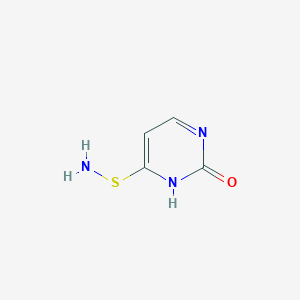

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
